molecular formula C14H17F2N3O3 B2506791 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899752-65-9

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2506791
CAS No.: 899752-65-9
M. Wt: 313.305
InChI Key: REXNGKNNXOTWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid features a 2,4-difluorophenyl group linked via an amide bond to a 4-oxobutanoic acid backbone, with a piperazine ring at the second position.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O3/c15-9-1-2-11(10(16)7-9)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNGKNNXOTWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reductive amination of a piperazine precursor with a difluorophenyl ketone under acidic conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid. For instance, derivatives containing similar structural motifs have been tested against various human tumor cell lines, demonstrating significant antiproliferative effects.

Case Study:
A study evaluated the anticancer activities of 2-amino derivatives related to the compound in a panel of eight human tumor cell lines. Notably, certain derivatives exhibited high antiproliferative activities, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells .

CompoundIC50 (μM)Cancer Cell Line
1f0.15EA.hy926
1h0.40HCT-116
1j0.04HT-29

Antioxidant and Anti-inflammatory Properties

Research indicates that similar compounds can exhibit antioxidant and anti-inflammatory activities. The chemical modifications at the aromatic ring can lead to diverse biological effects, making them suitable for developing therapies targeting oxidative stress-related conditions.

Data Summary:
A review of dihydropyran derivatives noted their ability to generate antioxidant effects, which are crucial in preventing cellular damage caused by free radicals .

Neuropharmacological Applications

There is emerging interest in the neuropharmacological applications of compounds with piperazine structures. Their ability to interact with neurotransmitter receptors presents opportunities for developing treatments for neurological disorders.

Case Study:
Research on metabotropic glutamate receptors has shown that ligands with similar structures can modulate receptor activity, potentially leading to new therapeutic strategies for conditions like anxiety and depression .

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The piperazine ring and difluorophenyl group are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Functional Groups & Key Features
Target Compound : 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid 2,4-Difluorophenyl (amide), piperazin-1-yl, oxobutanoic acid C₁₅H₁₈F₂N₃O₃* 338.32 g/mol† Amide linkage, fluorinated aromatic ring, carboxylic acid, piperazine
: 2-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid 4-Fluorophenyl (piperazine), 2-hydroxyphenyl (amide) C₂₂H₂₅FN₃O₄ 414.46 g/mol Hydroxyphenyl (hydrogen bonding), fluorophenyl, oxobutanoic acid, piperazine
(S-73) : 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride 2,4-Difluorophenyl (piperazine), pyrrolidin-2-one C₁₉H₂₅F₂N₃O₂·HCl 406.88 g/mol Alkyl chain spacer, pyrrolidinone (cyclic amide), fluorinated aromatic ring, piperazine
: 4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid Phenoxy (piperazine), 4-isopropylphenyl (ketone) C₂₃H₂₈N₂O₄ 396.49 g/mol Phenoxy group (electron-withdrawing), isopropylphenyl (hydrophobic), oxobutanoic acid
: 4-[4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl]-4-oxobutanoic acid 2,5-Dimethylphenyl (sulfonyl), piperazine C₁₆H₂₂N₂O₅S 354.42 g/mol Sulfonyl linkage (polar), dimethylphenyl (steric bulk), oxobutanoic acid

†Calculated based on formula; exact weight may vary. *Note: Exact molecular formula of the target compound inferred from IUPAC name.

Functional Group Impact on Properties

Fluorinated Aromatic Rings: The 2,4-difluorophenyl group in the target compound and S-73 () enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like ’s 4-fluorophenyl or ’s isopropylphenyl .

Piperazine Modifications: Phenoxy substituents () reduce piperazine basicity, altering solubility and receptor interactions. Sulfonyl groups () increase polarity and acidity (pKa ~2.26), enhancing water solubility but reducing membrane permeability .

Linkage Types: Amide vs. Sulfonyl: The target compound’s amide linkage (vs. Pyrrolidinone in S-73 introduces a rigid cyclic amide, which may restrict conformational flexibility compared to the target compound’s linear oxobutanoic acid .

Pharmacological Implications

While direct activity data for the target compound are lacking, analogs provide insights:

  • Antifungal Potential: Structural similarities to posaconazole () and PC945 (), which feature triazole and fluorophenyl groups, suggest possible antifungal mechanisms via cytochrome P450 inhibition .
  • Cardiovascular Effects : S-73 () demonstrated antiarrhythmic and hypotensive activity, implying that the target compound’s piperazine and fluorophenyl moieties may interact with adrenergic or ion channels .
  • Solubility-Bioavailability Trade-offs: The oxobutanoic acid in the target compound and may improve aqueous solubility over more hydrophobic analogs like , but this could limit blood-brain barrier penetration .

Biological Activity

The compound 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and results from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of Boc-piperazine with 2,4-difluorophenyl-substituted oxirane . The process often includes the removal of protecting groups using trifluoroacetic acid or hydrogen chloride, followed by purification steps to yield the desired product .

Biological Activity Overview

The biological activity of this compound has been evaluated against various biological targets, particularly in the context of cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against a range of human tumor cell lines. For instance, it has shown potent activity with IC50 values in the low micromolar range against several cancer types, including colon and melanoma cell lines. The mechanisms underlying its anticancer effects include disruption of microtubules and induction of cell cycle arrest .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammatory responses in various models. This makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

  • Study on Antiproliferative Activity :
    A series of derivatives were synthesized and tested for their antiproliferative activities against eight human tumor cell lines. The results highlighted that certain derivatives exhibited high specificity towards specific cancer types, indicating potential for targeted therapy .
  • Mechanistic Insights :
    Mechanistic studies revealed that the compound leads to microtubule disruption and centrosome de-clustering in melanoma cells. These findings suggest that it may interfere with essential cellular processes required for cancer cell proliferation .
  • Inflammation Model :
    In a rat model of adjuvant arthritis, the compound demonstrated significant anti-inflammatory effects with marked reductions in edema and pain responses. The effective dosage was determined to be significantly lower than traditional NSAIDs, indicating a favorable safety profile .

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeHT-29 (Colon Carcinoma)0.5Microtubule disruption
Antiproliferative518 A2 (Melanoma)0.15Centrosome de-clustering
Anti-inflammatoryRat Adjuvant ArthritisED50 = 0.05Cytokine inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.